

# An In-depth Technical Guide to tert-Butyl 3-bromopyrrolidine-1-carboxylate

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## Compound of Interest

Compound Name: *Tert-butyl 3-bromopyrrolidine-1-carboxylate*

Cat. No.: *B582074*

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## Abstract

This technical whitepaper provides a comprehensive overview of **tert-butyl 3-bromopyrrolidine-1-carboxylate**, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in the construction of complex molecular architectures for drug discovery. Detailed experimental procedures for its synthesis and subsequent functionalization are provided, alongside safety information and a workflow diagram illustrating its utility in synthetic chemistry.

## Introduction

**Tert-butyl 3-bromopyrrolidine-1-carboxylate** is a versatile synthetic intermediate widely employed in the development of pharmaceutical agents and other bioactive molecules. Its structure incorporates a pyrrolidine ring, a common scaffold in many natural products and drugs, protected by a tert-butoxycarbonyl (Boc) group. The bromine atom at the 3-position serves as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This allows for the strategic introduction of diverse functional groups, making it a valuable precursor for creating libraries of compounds in drug discovery campaigns, particularly in the development of protease inhibitors and receptor agonists.<sup>[1][2]</sup>

## Physicochemical and Spectroscopic Data

The fundamental properties of **tert-butyl 3-bromopyrrolidine-1-carboxylate** are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

### Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Weight	250.13 g/mol	[3]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> BrNO <sub>2</sub>	[3]
CAS Number	939793-16-5	[3]
Appearance	White to light yellow solid/crystal	
Melting Point	47-52 °C	[4]
Storage Temperature	2-8°C	[4]
Solubility	Slightly soluble in water	

### Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the characteristic spectral data.

Spectrum Type	Characteristic Data / Peaks	Reference(s)
<sup>1</sup> H-NMR (CDCl <sub>3</sub> )	δ 4.48 (br s, 1H), 3.82-3.65 (m, 2H), 3.62-3.46 (m, 2H), 2.38-2.18 (m, 2H), 1.46 (s, 9H).	
<sup>13</sup> C-NMR (Predicted)	Expected signals ~154 ppm (C=O of Boc), ~80 ppm (quaternary C of Boc), ~50-60 ppm (CH <sub>2</sub> -N), ~45 ppm (CH-Br), ~35 ppm (CH <sub>2</sub> ), ~28 ppm (CH <sub>3</sub> of Boc).	[5][6]
FT-IR (Predicted)	~2975 cm <sup>-1</sup> (C-H stretch), ~1700 cm <sup>-1</sup> (C=O stretch, carbamate), ~1160 cm <sup>-1</sup> (C-O stretch).	[5][6]
Mass Spec. (Predicted)	Key fragments: [M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (loss of isobutylene), [M-Boc] <sup>+</sup> , [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation, m/z 57). The molecular ion [M] <sup>+</sup> will show a characteristic 1:1 isotopic pattern for bromine (M and M+2).	[7]

## Synthesis and Reactions

As a key building block, both the efficient synthesis of **tert-butyl 3-bromopyrrolidine-1-carboxylate** and its subsequent reactions are of high interest to synthetic chemists.

## Experimental Protocol: Synthesis

This protocol details the synthesis of (S)-**tert-butyl 3-bromopyrrolidine-1-carboxylate** from its corresponding alcohol precursor via an Appel-type reaction.

Reaction: (R)-(-)-N-Boc-3-pyrrolidinol → (S)-**tert-butyl 3-bromopyrrolidine-1-carboxylate**

Materials:

- (R)-(-)-N-Boc-3-pyrrolidinol (1.5 g)
- Carbon tetrabromide (CBr<sub>4</sub>) (1.5 g)
- Triphenylphosphine (PPh<sub>3</sub>)
- Dry Tetrahydrofuran (THF) (50 mL)
- Ethyl acetate (EtOAc)
- Hexanes (Hx)
- Argon atmosphere

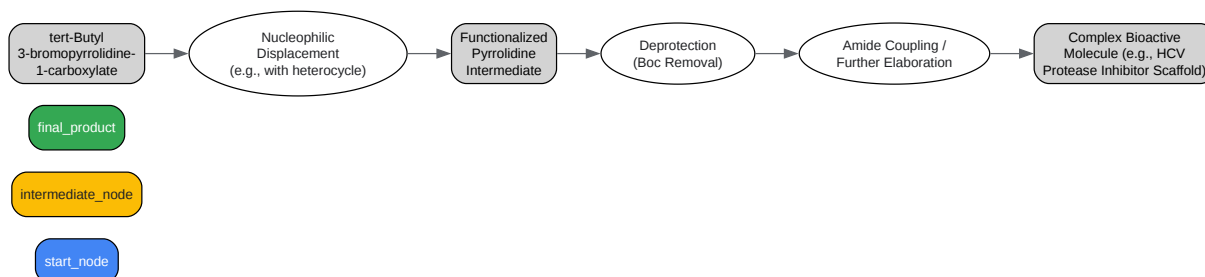
Procedure:

- To a 100 mL round-bottom flask under an argon atmosphere, add (R)-(-)-N-Boc-3-pyrrolidinol (1.5 g).
- Add carbon tetrabromide (1.5 g) followed by dry THF (50 mL).
- Cool the mixture to 5°C using an ice bath.
- Slowly add triphenylphosphine (PPh<sub>3</sub>) portion-wise over 5 minutes.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the precipitated solid (triphenylphosphine oxide) by filtration and wash it with diethyl ether.
- Concentrate the filtrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel, eluting with a 1:3 mixture of ethyl acetate:hexanes to yield the title compound.

## Key Reactions: Nucleophilic Substitution

The primary utility of this compound lies in its reactivity towards nucleophiles, displacing the bromide to form new carbon-heteroatom or carbon-carbon bonds. A representative reaction is

the N-alkylation of anilines.



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